PF-06815345 hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C27H30Cl2FN9O4 |

|---|---|

分子量 |

634.5 g/mol |

IUPAC 名称 |

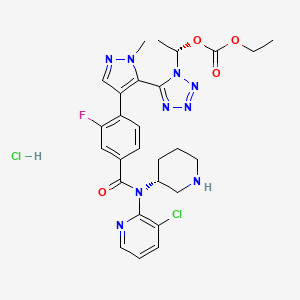

[(1S)-1-[5-[4-[4-[(3-chloropyridin-2-yl)-[(3R)-piperidin-3-yl]carbamoyl]-2-fluorophenyl]-2-methylpyrazol-3-yl]tetrazol-1-yl]ethyl] ethyl carbonate;hydrochloride |

InChI |

InChI=1S/C27H29ClFN9O4.ClH/c1-4-41-27(40)42-16(2)38-25(33-34-35-38)23-20(15-32-36(23)3)19-10-9-17(13-22(19)29)26(39)37(18-7-5-11-30-14-18)24-21(28)8-6-12-31-24;/h6,8-10,12-13,15-16,18,30H,4-5,7,11,14H2,1-3H3;1H/t16-,18+;/m0./s1 |

InChI 键 |

RFEUFHPTEFEGDQ-KUGOCAJQSA-N |

手性 SMILES |

CCOC(=O)O[C@@H](C)N1C(=NN=N1)C2=C(C=NN2C)C3=C(C=C(C=C3)C(=O)N([C@@H]4CCCNC4)C5=C(C=CC=N5)Cl)F.Cl |

规范 SMILES |

CCOC(=O)OC(C)N1C(=NN=N1)C2=C(C=NN2C)C3=C(C=C(C=C3)C(=O)N(C4CCCNC4)C5=C(C=CC=N5)Cl)F.Cl |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-06815345 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06815345 hydrochloride is an orally active, small molecule investigational drug that functions as a potent inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1] By modulating the activity of PCSK9, PF-06815345 influences the levels of low-density lipoprotein cholesterol (LDL-C), a key factor in the pathogenesis of cardiovascular disease. This technical guide provides a comprehensive overview of the core mechanism of action of PF-06815345, including its molecular target, the associated signaling pathway, and relevant pharmacological data. Detailed experimental protocols for the characterization of such an inhibitor are also provided, alongside mandatory visualizations to facilitate a deeper understanding of its biological context and evaluation workflow. Although the clinical development of PF-06815345 was discontinued for strategic business reasons and not due to safety or efficacy concerns, the information gathered on its mechanism of action remains valuable for the ongoing research and development of novel PCSK9 inhibitors.

Core Mechanism of Action: Targeting PCSK9

The primary mechanism of action of this compound is the inhibition of PCSK9. PCSK9 is a serine protease that plays a crucial role in cholesterol homeostasis by promoting the degradation of the low-density lipoprotein receptor (LDLR).

The signaling pathway involving PCSK9 and the LDLR can be summarized as follows:

-

LDLR-mediated LDL-C Clearance: Hepatocytes clear LDL-C from the circulation by binding it to LDLR on the cell surface. The LDLR-LDL-C complex is then internalized via endocytosis.

-

Dissociation and LDLR Recycling: Within the endosome, the acidic environment causes the dissociation of LDL-C from the LDLR. The LDL-C is trafficked to the lysosome for degradation, while the LDLR is recycled back to the hepatocyte surface to clear more LDL-C.

-

PCSK9-mediated LDLR Degradation: Secreted PCSK9 binds to the extracellular domain of the LDLR. When the PCSK9-LDLR-LDL-C complex is internalized, PCSK9 prevents the conformational changes in the LDLR that are necessary for the dissociation of LDL-C and the subsequent recycling of the receptor. Instead, PCSK9 directs the entire complex to the lysosome for degradation.

-

Inhibition by PF-06815345: PF-06815345, as a PCSK9 inhibitor, is designed to interfere with the interaction between PCSK9 and the LDLR. By blocking this interaction, PF-06815345 prevents PCSK9-mediated degradation of the LDLR. This leads to an increased number of LDLRs on the surface of hepatocytes, resulting in enhanced clearance of LDL-C from the bloodstream and consequently, lower plasma LDL-C levels.

Diagram of the PCSK9 Signaling Pathway and the Point of Inhibition by PF-06815345

Caption: PCSK9 pathway and PF-06815345 inhibition.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound. This information is crucial for understanding its potency and in vivo activity.

| Parameter | Value | Species/System | Assay Type | Reference |

| IC50 | 13.4 μM | In vitro | PCSK9 Inhibition Assay | [1] |

| In Vivo Efficacy | 72% reduction in plasma PCSK9 at 500 mg/kg (4 hours post-dose) | Humanized PCSK9 mouse model | ELISA | [1] |

| Activity | Orally active | In vivo | Pharmacokinetic studies | [1] |

| Drug Type | Prodrug | - | Chemical structure analysis | [2] |

Detailed Experimental Protocols

The characterization of a PCSK9 inhibitor like PF-06815345 involves a series of in vitro and in vivo experiments to determine its potency, efficacy, and mechanism of action. Below are detailed methodologies for key assays.

In Vitro PCSK9 Inhibition Assay (ELISA-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-06815345 in preventing the binding of PCSK9 to the LDLR.

Materials:

-

Recombinant human PCSK9

-

Recombinant human LDLR extracellular domain

-

This compound

-

High-binding 96-well microplates

-

Coating buffer (e.g., PBS, pH 7.4)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

Anti-PCSK9 antibody conjugated to horseradish peroxidase (HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well microplate with recombinant human LDLR (1 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: Wash the plate three times with wash buffer.

-

Compound Preparation: Prepare a serial dilution of PF-06815345 in assay buffer.

-

Inhibition Reaction: In a separate plate, pre-incubate a fixed concentration of recombinant human PCSK9 with the serial dilutions of PF-06815345 for 30-60 minutes at room temperature.

-

Binding Reaction: Transfer the PCSK9-inhibitor mixtures to the LDLR-coated plate and incubate for 1-2 hours at room temperature to allow binding.

-

Washing: Wash the plate five times with wash buffer.

-

Detection: Add the HRP-conjugated anti-PCSK9 antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of PF-06815345 and determine the IC50 value using a suitable curve-fitting software.

Cellular LDL Uptake Assay

Objective: To assess the functional effect of PF-06815345 on the ability of hepatocytes to take up LDL-C in the presence of PCSK9.

Materials:

-

Human hepatoma cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human PCSK9

-

This compound

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

96-well, black, clear-bottom tissue culture plates

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere and grow to a confluent monolayer.

-

Sterol Depletion: To upregulate LDLR expression, replace the growth medium with a medium containing lipoprotein-deficient serum (LPDS) and incubate for 16-24 hours.

-

Treatment: Treat the cells with a fixed concentration of recombinant human PCSK9 in the presence of varying concentrations of PF-06815345 for 4-6 hours. Include appropriate controls (cells alone, cells with PCSK9 only, cells with a reference inhibitor).

-

LDL Uptake: Add fluorescently labeled LDL to the cell culture medium and incubate for 2-4 hours to allow for cellular uptake.

-

Washing: Gently wash the cells with PBS to remove any unbound fluorescent LDL.

-

Quantification:

-

Plate Reader: Lyse the cells and measure the fluorescence intensity using a microplate reader.

-

Microscopy: Visualize and quantify the cellular fluorescence using a fluorescence microscope and appropriate image analysis software.

-

-

Data Analysis: Determine the ability of PF-06815345 to rescue the PCSK9-mediated reduction in LDL uptake and calculate the EC50 value.

In Vivo Efficacy in a Humanized PCSK9 Mouse Model

Objective: To evaluate the in vivo efficacy of orally administered PF-06815345 in reducing plasma PCSK9 and LDL-C levels.

Materials:

-

Humanized PCSK9 knock-in mice

-

This compound

-

Vehicle control (e.g., appropriate formulation vehicle)

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

-

ELISA kits for human PCSK9 and mouse LDL-C

-

Centrifuge

Procedure:

-

Acclimatization: Acclimate the humanized PCSK9 mice to the housing conditions for at least one week before the start of the study.

-

Grouping: Randomly assign mice to different treatment groups (vehicle control, and various dose levels of PF-06815345).

-

Baseline Sampling: Collect a baseline blood sample from each mouse via a suitable method (e.g., tail vein) before the first dose.

-

Dosing: Administer PF-06815345 or vehicle orally (e.g., by gavage) at the predetermined doses and schedule.

-

Blood Collection: Collect blood samples at various time points post-dosing (e.g., 4, 8, 24, 48 hours) to establish a time-course of the effect.

-

Plasma Separation: Process the blood samples by centrifugation to separate the plasma.

-

Biochemical Analysis:

-

Measure the concentration of human PCSK9 in the plasma samples using a specific ELISA kit.

-

Measure the concentration of LDL-C in the plasma samples.

-

-

Data Analysis: Calculate the percentage change in plasma PCSK9 and LDL-C levels from baseline for each treatment group and compare them to the vehicle control group using appropriate statistical methods.

Diagram of a Typical Experimental Workflow for Characterizing a PCSK9 Inhibitor

Caption: Workflow for PCSK9 inhibitor characterization.

Conclusion

This compound is a small molecule inhibitor of PCSK9 that has been shown to be orally active and effective in reducing plasma PCSK9 levels in preclinical models. Its mechanism of action, centered on the preservation of LDLRs on the hepatocyte surface, represents a validated and promising strategy for the management of hypercholesterolemia. While the clinical development of this specific compound has been halted, the technical understanding of its pharmacology and the methodologies used for its characterization continue to be of significant value to the scientific community engaged in the development of the next generation of oral lipid-lowering therapies. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in this field.

References

An In-depth Technical Guide to the PCSK9 Inhibition Pathway of PF-06815345 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism. By promoting the degradation of the LDL receptor (LDLR), PCSK9 reduces the clearance of LDL-C from the circulation, leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease. Inhibition of the PCSK9 pathway has emerged as a highly effective therapeutic strategy for lowering LDL-C. While monoclonal antibodies have been the primary modality for PCSK9 inhibition, research has also focused on the development of small-molecule, orally bioavailable inhibitors. This document provides a technical overview of the PCSK9 inhibition pathway, with a focus on the investigational compound PF-06815345 hydrochloride. Due to the limited publicly available data on this compound, this guide will also draw upon general knowledge of the PCSK9 pathway and data from other oral PCSK9 inhibitors in development to provide a comprehensive picture for researchers.

The PCSK9 Signaling Pathway and Mechanism of Inhibition

The canonical PCSK9 signaling pathway involves the binding of secreted PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding event prevents the recycling of the LDLR back to the cell surface after endocytosis of the LDL-C/LDLR complex. Instead, the entire complex is targeted for lysosomal degradation. This reduction in the number of available LDLRs on the hepatocyte surface leads to decreased clearance of LDL-C from the bloodstream.

This compound is an orally active small molecule designed to inhibit the activity of PCSK9. Small-molecule inhibitors can function through various mechanisms, including directly binding to the catalytic site of PCSK9 or interfering with the protein-protein interaction between PCSK9 and the LDLR. The ultimate effect is the preservation of LDLRs, leading to their recycling to the cell surface and enhanced clearance of LDL-C.

PCSK9 inhibition by this compound preserves LDL receptors.

Quantitative Data for this compound

Publicly available quantitative data for this compound is limited. The following table summarizes the known information. For comparative context, data for another oral PCSK9 inhibitor, MK-0616, is also included where available, as it represents a more advanced compound in the same class.

| Parameter | This compound | MK-0616 (for comparison) | Source |

| In Vitro Potency | |||

| IC50 | 13.4 µM | Not publicly available | [1] |

| Preclinical In Vivo Efficacy | |||

| Species | Humanized PCSK9 Mouse | Not publicly available | [1] |

| Dose | 500 mg/kg (oral) | Not publicly available | [1] |

| Effect | 72% reduction in plasma PCSK9 at 4 hours | Not publicly available | [1] |

| Clinical Pharmacodynamics | |||

| Study Population | Not available (Phase 1 terminated) | Healthy volunteers and patients with hypercholesterolemia | [2][3] |

| Dose | Not available | 10-300 mg (single and multiple doses) | [2][3] |

| Effect on free PCSK9 | Not available | >90% reduction | [3] |

| Effect on LDL-C | Not available | ~65% reduction after 14 days (on statin background) | [2] |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on standard practices in the field of PCSK9 inhibitor development, the following outlines the likely methodologies that would have been employed.

In Vitro PCSK9 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is commonly used to measure the binding affinity of inhibitors to PCSK9.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PCSK9-LDLR interaction.

Materials:

-

Recombinant human PCSK9 protein

-

Recombinant human LDLR-EGF-A domain

-

TR-FRET donor and acceptor fluorophores (e.g., europium-labeled anti-tag antibody for tagged PCSK9 and a fluorescently labeled LDLR)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well microplates

-

Test compound (this compound) serially diluted in DMSO

Protocol:

-

Add a fixed concentration of recombinant human PCSK9 to the wells of a 384-well plate.

-

Add serial dilutions of this compound to the wells.

-

Incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for compound binding to PCSK9.

-

Add a fixed concentration of the fluorescently labeled LDLR-EGF-A domain to initiate the binding reaction.

-

Incubate for a further period (e.g., 60 minutes) at room temperature.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

In Vivo Efficacy in a Humanized PCSK9 Mouse Model

Objective: To evaluate the in vivo efficacy of orally administered this compound in reducing plasma PCSK9 levels.

Animal Model: Transgenic mice expressing human PCSK9.

Protocol:

-

Acclimatize humanized PCSK9 mice to the facility for at least one week.

-

Group the animals and obtain baseline blood samples for PCSK9 and lipid panel analysis.

-

Administer this compound orally at various dose levels (e.g., 100-500 mg/kg). A vehicle control group receives the formulation without the active compound.

-

Collect blood samples at various time points post-dosing (e.g., 2, 4, 8, 24 hours).

-

Process blood samples to obtain plasma.

-

Quantify plasma PCSK9 levels using a human PCSK9-specific ELISA kit.

-

Analyze plasma for total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.

-

Compare the changes in plasma PCSK9 and lipid levels in the treated groups to the vehicle control group.

Experimental and Logical Workflows

The development and evaluation of an oral PCSK9 inhibitor like this compound follows a structured workflow from initial discovery to clinical assessment.

Typical drug discovery and development workflow for an oral PCSK9 inhibitor.

The logical relationship demonstrating the therapeutic effect of this compound is a cascade of events leading to the desired clinical outcome.

Logical cascade of this compound's therapeutic effect.

Conclusion

This compound represents an effort in the development of orally available small-molecule inhibitors of PCSK9. While its clinical development was discontinued, the underlying science and the therapeutic potential of this class of drugs remain highly significant. The information presented in this guide, combining the specific data available for this compound with broader knowledge of the PCSK9 pathway and analogous compounds, provides a valuable resource for researchers in the field of cardiovascular drug discovery and development. Future advancements in oral PCSK9 inhibitors hold the promise of providing a more accessible and convenient treatment option for patients with hypercholesterolemia.

References

- 1. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. An Oral PCSK9 Inhibitor? Early Data Show Safety, Big LDL Drops | tctmd.com [tctmd.com]

- 3. Oral PCSK9 inhibitor found to be safe, effective to lower cholesterol, in first human trial American Heart Association Scientific Sessions 2021, LBS.06 | American Heart Association [newsroom.heart.org]

The Core Target Binding of PF-06815345 Hydrochloride: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information regarding the small molecule inhibitor PF-06815345 hydrochloride. As of the latest available data, the precise binding site of PF-06815345 on its target, Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), has not been explicitly detailed in peer-reviewed literature or public databases. Therefore, this guide provides a comprehensive overview of the target and the methodologies used to characterize such inhibitors, with the understanding that specific binding details for this compound remain proprietary or undisclosed.

Executive Summary

This compound is an orally active, potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] PCSK9 is a key regulator of cholesterol homeostasis, and its inhibition is a clinically validated strategy for lowering low-density lipoprotein cholesterol (LDL-C). This guide provides a detailed overview of the PCSK9 target, its interaction with the low-density lipoprotein receptor (LDLR), and the known inhibitory properties of PF-06815345. Furthermore, it outlines representative experimental protocols for the biochemical and cellular characterization of small molecule PCSK9 inhibitors and presents quantitative data in a structured format.

The Molecular Target: Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9)

PCSK9 is a serine protease that plays a critical role in regulating the number of LDLRs on the surface of hepatocytes. By binding to the LDLR, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of LDL-C from the bloodstream.[3] Elevated levels of circulating LDL-C are a major risk factor for atherosclerotic cardiovascular disease.

Structure and Function of PCSK9

The crystal structure of human PCSK9 has been resolved, revealing a multi-domain protein.[4][5][6] The key domains include the prodomain, the catalytic domain, and the C-terminal domain. The catalytic domain of PCSK9 is responsible for its interaction with the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR.[7][8] This binding event occurs on the cell surface and initiates the internalization of the PCSK9-LDLR complex.[3][8]

The PCSK9-LDLR Binding Interface

The interaction between PCSK9 and the LDLR is a protein-protein interaction that has been challenging to target with small molecules due to its relatively large and flat surface. The binding site on PCSK9 for the LDLR's EGF-A domain is located on the surface of its subtilisin-like catalytic domain.[7] Key residues on PCSK9 involved in this interaction have been identified through structural studies.[7]

This compound: A Small Molecule PCSK9 Inhibitor

PF-06815345 is a small molecule designed to inhibit the activity of PCSK9.[1][2] Its chemical structure and that of its active metabolite have been disclosed.

Mechanism of Action

PF-06815345 acts as an inhibitor of the PCSK9-LDLR interaction.[2] By blocking this interaction, the inhibitor prevents PCSK9-mediated degradation of the LDLR, leading to an increased number of LDLRs on the hepatocyte surface and consequently, enhanced clearance of LDL-C from the circulation. The publicly available data indicates that PF-06815345 has a cell-free IC50 of 13.4 µM for inhibiting PCSK9.[2]

Quantitative Data Summary

While specific binding affinity data (such as Kd) for PF-06815345 is not publicly available, the following tables illustrate how such data for a small molecule PCSK9 inhibitor would be typically presented.

| Parameter | Value | Assay Method | Notes |

| IC50 | 13.4 µM | Cell-free PCSK9-LDLR Interaction Assay | This value represents the concentration of PF-06815345 required to inhibit 50% of the PCSK9-LDLR interaction in a biochemical assay.[1][2] |

| Kd | Not Publicly Available | Surface Plasmon Resonance (SPR) | Would quantify the binding affinity between PF-06815345 and PCSK9. |

| EC50 | Not Publicly Available | Cellular LDL Uptake Assay | Would represent the concentration of PF-06815345 that produces a half-maximal response in a cell-based assay. |

| In Vivo Efficacy (Representative Data for a PCSK9 Small Molecule Inhibitor) | | :--- | :--- | | Animal Model | Humanized PCSK9 Mouse Model | | Dose | 100-500 mg/kg (p.o., single dose) | | Effect | Significant reduction in plasma PCSK9 levels.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize small molecule inhibitors of the PCSK9-LDLR interaction.

PCSK9-LDLR Interaction Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This biochemical assay is used to quantify the inhibitory effect of a compound on the direct binding of PCSK9 to the LDLR.

Principle: The assay measures the proximity-based energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., LDLR) and an acceptor fluorophore (e.g., a fluorescent dye) conjugated to the other (e.g., biotinylated PCSK9, which is then bound by streptavidin-acceptor). Inhibition of the interaction leads to a decrease in the FRET signal.[9][10][11][12][13]

Protocol:

-

Reagent Preparation: Dilute Europium-labeled LDLR and biotinylated PCSK9 in assay buffer. Prepare serial dilutions of the test compound (e.g., PF-06815345).

-

Reaction Setup: In a 384-well plate, add the test compound, followed by the addition of a pre-mixed solution of Europium-labeled LDLR and biotinylated PCSK9.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.[9][10]

-

Detection: Add a solution of streptavidin-labeled acceptor fluorophore and incubate for a short period.

-

Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at two wavelengths (for the donor and acceptor). The ratio of these emissions is used to determine the extent of binding and inhibition.[9]

Binding Affinity Measurement (Surface Plasmon Resonance - SPR)

SPR is a label-free technique used to measure the kinetics and affinity of binding between an inhibitor and its target protein.

Principle: PCSK9 is immobilized on a sensor chip. The test compound is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound.[14][15]

Protocol:

-

Chip Preparation: Activate a sensor chip surface and immobilize recombinant human PCSK9.

-

Binding Analysis: Prepare a series of concentrations of the test compound in a suitable running buffer. Inject each concentration over the sensor surface for a defined association phase, followed by a dissociation phase with running buffer alone.

-

Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound compound.

-

Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular LDL Uptake Assay

This cell-based assay assesses the functional consequence of PCSK9 inhibition by measuring the uptake of fluorescently labeled LDL into hepatocytes.

Principle: HepG2 cells, a human liver cell line, are treated with recombinant PCSK9, which leads to a reduction in LDLR levels and decreased LDL uptake. An effective inhibitor will reverse this effect, restoring LDL uptake.[16][17][18]

Protocol:

-

Cell Culture: Plate HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a fixed concentration of recombinant PCSK9 in the presence of varying concentrations of the test compound. Include appropriate controls (vehicle, PCSK9 alone).

-

Incubation: Incubate the cells for a sufficient time (e.g., 16-24 hours) to allow for PCSK9-mediated LDLR degradation and its inhibition.[17][19]

-

LDL Uptake: Add fluorescently labeled LDL (e.g., DiI-LDL) to the cells and incubate for a few hours to allow for uptake.[16][17]

-

Quantification: Wash the cells to remove unbound fluorescent LDL. The amount of internalized LDL can be quantified using a fluorescence plate reader or by fluorescence microscopy. An increase in fluorescence in the presence of the inhibitor indicates a rescue of LDL uptake.[17]

Visualizations

Signaling Pathway

Caption: PCSK9-mediated LDLR degradation and its inhibition by PF-06815345.

Experimental Workflow: TR-FRET Assay

Caption: Workflow for a PCSK9-LDLR TR-FRET inhibition assay.

Experimental Workflow: Cellular LDL Uptake Assay

Caption: Workflow for a cellular LDL uptake assay to assess inhibitor efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. The crystal structure of PCSK9: a regulator of plasma LDL-cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular basis for LDL receptor recognition by PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactome | PCSK9 binds LDLR [reactome.org]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. westbioscience.com [westbioscience.com]

- 12. westbioscience.com [westbioscience.com]

- 13. PCSK9-LDLR TR-FRET Assay Kit - BPS Bioscience [bioscience.co.uk]

- 14. benchchem.com [benchchem.com]

- 15. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. ahajournals.org [ahajournals.org]

- 19. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Chemical Synthesis of PF-06815345 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis route of PF-06815345 hydrochloride, a potent proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor. The synthesis is notable for its strategic use of a regioselective tin-mediated alkylation to install a key tetrazole substituent and a highly selective enzymatic kinetic resolution to establish the desired stereochemistry. This guide provides detailed experimental protocols, quantitative data for each synthetic step, and visualizations of the synthetic workflow and the relevant biological pathway.

Core Synthesis Strategy

The manufacturing process for this compound is a multi-step sequence that culminates in a Suzuki-Miyaura coupling to assemble the core structure. Key challenges in the synthesis, such as the regioselective alkylation of the tetrazole ring and the introduction of a chiral center, were overcome through the development of a robust and scalable process. A second-generation synthesis has been reported to deliver 12 kg of the active pharmaceutical ingredient (API) in a 14% overall yield[1].

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

| Step | Reaction | Starting Material | Product | Molar Equiv. | Yield (%) | Purity (%) |

| 1 | Tin-Mediated N-1 Alkylation | 5-(trifluoromethyl)-1H-tetrazole | Tributylstannyl tetrazole intermediate | 1.0 | ~95 | >98 |

| 2 | Alkylation | Tributylstannyl tetrazole intermediate | Racemic N-1 alkylated tetrazole | 1.2 | 85 | >97 |

| 3 | Enzymatic Kinetic Resolution | Racemic N-1 alkylated tetrazole | (S)-enantiomer | 1.0 | 48 | >99 (ee) |

| 4 | Suzuki-Miyaura Coupling | (S)-enantiomer | PF-06815345 | 1.1 | 80 | >99.5 |

| 5 | Salt Formation | PF-06815345 | This compound | 1.05 | 98 | >99.8 |

Experimental Protocols

Step 1 & 2: Regioselective Tin-Mediated N-1 Alkylation

This two-step one-pot procedure achieves the regioselective alkylation of the tetrazole ring at the N-1 position.

Protocol:

-

To a stirred solution of 5-(trifluoromethyl)-1H-tetrazole (1.0 eq) in toluene (10 vol), is added tri-n-butyltin oxide (0.5 eq) at ambient temperature.

-

The mixture is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus until the formation of the tributylstannyl tetrazole intermediate is complete (approx. 4-6 hours), as monitored by 1H NMR.

-

The reaction mixture is cooled to 60 °C, and the racemic alkylating agent, (1-bromoethyl)cyclohexyl carbonate (1.2 eq), is added.

-

The reaction is stirred at 60 °C for 12-18 hours until complete consumption of the stannyl tetrazole is observed by TLC.

-

The mixture is cooled to room temperature and quenched with a saturated aqueous solution of potassium fluoride (5 vol).

-

The resulting suspension is stirred vigorously for 2 hours to precipitate the tin salts.

-

The solid is removed by filtration, and the organic layer is separated, washed with brine (3 x 5 vol), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude racemic N-1 alkylated tetrazole is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the product as a colorless oil.

Step 3: Enzymatic Kinetic Resolution

The separation of the desired (S)-enantiomer is achieved through a highly selective enzymatic hydrolysis of the corresponding carbonate.

Protocol:

-

The racemic N-1 alkylated tetrazole (1.0 eq) is dissolved in a biphasic solvent system of heptane and a phosphate buffer (pH 7.5) (1:1, 20 vol).

-

Immobilized lipase B from Candida antarctica (Novozyme 435) (10% w/w) is added to the mixture.

-

The suspension is stirred at 40 °C, and the progress of the resolution is monitored by chiral HPLC.

-

The reaction is stopped at approximately 50% conversion by filtering off the enzyme.

-

The phases are separated, and the organic layer, containing the unreacted (S)-enantiomer, is washed with water (2 x 10 vol) and brine (10 vol), then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the enantiomerically enriched (S)-enantiomer. The aqueous layer contains the hydrolyzed (R)-enantiomer.

Step 4: Suzuki-Miyaura Coupling

The final carbon-carbon bond formation is accomplished via a Suzuki-Miyaura cross-coupling reaction.

Protocol:

-

To a degassed mixture of the (S)-enantiomer (1.0 eq), the corresponding boronic acid partner (1.1 eq), and potassium carbonate (2.5 eq) in a mixture of toluene and water (4:1, 15 vol) is added tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

-

The reaction mixture is heated to 85 °C under a nitrogen atmosphere for 8-12 hours, with reaction progress monitored by HPLC.

-

Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (10 vol).

-

The organic layer is washed with water (2 x 10 vol) and brine (10 vol), dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by flash chromatography on silica gel to afford PF-06815345 as a white solid.

Step 5: Hydrochloride Salt Formation

Protocol:

-

PF-06815345 (1.0 eq) is dissolved in isopropanol (10 vol) at 50 °C.

-

A solution of hydrochloric acid in isopropanol (1.05 eq) is added dropwise with stirring.

-

The resulting suspension is stirred at 50 °C for 1 hour and then slowly cooled to room temperature and stirred for an additional 12 hours.

-

The solid is collected by filtration, washed with cold isopropanol (2 x 2 vol), and dried under vacuum at 40 °C to yield this compound as a crystalline solid.

Visualizations

This compound Synthesis Workflow

Caption: Chemical synthesis workflow for this compound.

PCSK9 Signaling Pathway and Mechanism of Action

Caption: PCSK9-mediated degradation of the LDL receptor and the inhibitory action of PF-06815345.

References

In Vitro Discovery of PF-06815345 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06815345 hydrochloride is an orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. This technical guide provides a comprehensive overview of the in vitro discovery and characterization of PF-06815345, focusing on its mechanism of action, biochemical potency, and cellular activity. Detailed experimental methodologies for key assays are provided, along with visual representations of the relevant biological pathways and experimental workflows.

Introduction to PCSK9 and its Role in Cholesterol Homeostasis

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in the regulation of cholesterol metabolism.[1][2] Primarily synthesized in the liver, PCSK9 is secreted into the bloodstream where it binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[3] This binding event targets the LDLR for lysosomal degradation, thereby reducing the number of receptors available to clear circulating low-density lipoprotein cholesterol (LDL-C).[2][3]

Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy for lowering LDL-C levels. By preventing PCSK9-mediated degradation of the LDLR, more receptors are recycled to the hepatocyte surface, leading to increased clearance of LDL-C from the circulation.[1][2] PF-06815345 has been identified as a potent inhibitor of PCSK9.[4]

Mechanism of Action of PF-06815345

PF-06815345 acts as an inhibitor of PCSK9. While the precise binding site and mode of inhibition are not extensively detailed in publicly available literature, it is understood to interfere with the function of PCSK9, preventing it from binding to the LDLR. This disruption of the PCSK9-LDLR interaction spares the LDLR from degradation, leading to its recycling to the cell surface and enhanced clearance of LDL-C.

Quantitative In Vitro Data

The primary in vitro potency of PF-06815345 has been characterized by its half-maximal inhibitory concentration (IC50) against PCSK9.

| Parameter | Value | Assay Type | Reference |

| IC50 | 13.4 μM | Biochemical Assay | [4] |

Note: Further quantitative data such as binding affinity (Kd) and selectivity against other proteases are not publicly available.

Experimental Protocols

The following sections describe generalized protocols for the types of in vitro assays typically used to characterize small molecule inhibitors of PCSK9. The specific parameters for the characterization of PF-06815345 may have varied.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay is commonly used to measure the binding affinity of an inhibitor to its target protein in a high-throughput format.

Principle: TR-FRET technology relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665) when they are in close proximity. In the context of a PCSK9 binding assay, one binding partner (e.g., PCSK9) is labeled with the donor and the other (e.g., a labeled ligand or antibody that binds to a different epitope) is labeled with the acceptor. When these two partners bind, energy transfer occurs, producing a FRET signal. A test compound that inhibits this interaction will disrupt the proximity of the donor and acceptor, leading to a decrease in the FRET signal.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: A suitable buffer (e.g., PBS with 0.1% BSA).

-

Recombinant human PCSK9 labeled with a donor fluorophore.

-

A binding partner (e.g., labeled LDLR-EGF-A domain or a specific antibody) labeled with an acceptor fluorophore.

-

Test compound (PF-06815345) serially diluted in assay buffer.

-

-

Assay Procedure:

-

Add a fixed concentration of the donor-labeled PCSK9 to the wells of a low-volume 384-well plate.

-

Add the serially diluted test compound.

-

Add a fixed concentration of the acceptor-labeled binding partner to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, exciting the donor and measuring emission from both the donor and acceptor at specific wavelengths.

-

The TR-FRET signal is typically calculated as the ratio of the acceptor emission to the donor emission.

-

-

Data Analysis:

-

The data is normalized to controls (no inhibitor for 100% binding and a high concentration of a known inhibitor or no PCSK9 for 0% binding).

-

The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

-

Cellular Assay: LDL Uptake in HepG2 Cells

This assay assesses the ability of a compound to rescue PCSK9-mediated inhibition of LDL uptake in a relevant cell line.

Principle: HepG2 cells, a human hepatoma cell line, endogenously express the LDLR. When these cells are incubated with fluorescently labeled LDL, the uptake of LDL can be quantified by measuring the fluorescence intensity. Co-incubation with recombinant PCSK9 leads to a reduction in LDL uptake due to LDLR degradation. An effective PCSK9 inhibitor, like PF-06815345, will prevent the PCSK9-induced decrease in LDL uptake.

Methodology:

-

Cell Culture:

-

Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) until they reach a desired confluency.

-

Seed the cells into a 96-well, black, clear-bottom plate and allow them to adhere overnight.

-

-

Compound and PCSK9 Treatment:

-

The next day, replace the culture medium with a serum-free medium.

-

Prepare serial dilutions of the test compound (PF-06815345) in serum-free medium.

-

Add the diluted compound to the cells, followed by a fixed concentration of recombinant human PCSK9.

-

Include appropriate controls: cells with vehicle only (maximal LDL uptake) and cells with PCSK9 and vehicle (inhibited LDL uptake).

-

Incubate the cells for a period that allows for PCSK9-mediated LDLR degradation (e.g., 16 hours).

-

-

LDL Uptake:

-

After the incubation period, add fluorescently labeled LDL (e.g., BODIPY-LDL) to all wells.

-

Incubate for a further period to allow for LDL uptake (e.g., 4 hours).

-

-

Fluorescence Quantification:

-

Wash the cells with PBS to remove any unbound fluorescent LDL.

-

Add PBS or a suitable lysis buffer to the wells.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The fluorescence signal is proportional to the amount of LDL taken up by the cells.

-

The data is normalized to the control wells, and the EC50 value (the concentration of the compound that restores 50% of the LDL uptake inhibited by PCSK9) is calculated.

-

Conclusion

The in vitro discovery of this compound has identified it as a potent small molecule inhibitor of PCSK9. Biochemical assays have established its inhibitory activity with an IC50 of 13.4 μM.[4] Cell-based assays, such as the LDL uptake assay in HepG2 cells, are crucial for confirming the compound's mechanism of action in a more physiologically relevant context. The methodologies described in this guide represent standard approaches for the in vitro characterization of PCSK9 inhibitors and provide a framework for the evaluation of novel therapeutic candidates in this class. While a Phase 1 clinical trial for PF-06815345 was initiated, it was later discontinued for strategic reasons not related to safety or efficacy.

References

- 1. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quotidianosanita.it [quotidianosanita.it]

- 3. Generation of a Novel High-Affinity Antibody Binding to PCSK9 Catalytic Domain with Slow Dissociation Rate by CDR-Grafting, Alanine Scanning and Saturated Site-Directed Mutagenesis for Favorably Treating Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Preclinical Research Findings on PF-06815345 Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06815345 hydrochloride is a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2] PCSK9 is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels, and its inhibition is a clinically validated approach for the management of hypercholesterolemia.[3][4] This technical guide provides a comprehensive overview of the available preclinical research findings on this compound, with a focus on its mechanism of action, in vitro and in vivo activity, and synthetic chemistry. It is important to note that the clinical development of PF-06815345 was discontinued for strategic business reasons and not due to safety or efficacy concerns.[5] Consequently, the publicly available preclinical data is limited. This document summarizes the existing information to aid researchers and professionals in the field of drug development.

Core Compound Information

| Parameter | Value | Source |

| IUPAC Name | [(1S)-1-[5-[4-[4-[(3-chloropyridin-2-yl)-[(3R)-piperidin-3-yl]carbamoyl]-2-fluorophenyl]-2-methylpyrazol-3-yl]tetrazol-1-yl]ethyl] ethyl carbonate hydrochloride | [6] |

| Molecular Formula | C27H30Cl2FN9O4 | [2] |

| Molecular Weight | 634.5 g/mol (hydrochloride salt) | [2] |

| Target | Proprotein convertase subtilisin/kexin type 9 (PCSK9) | [1][2] |

| Mechanism of Action | Inhibition of the PCSK9 protein, preventing the degradation of LDL receptors. | [3][4] |

Quantitative Preclinical Data

The available quantitative preclinical data for this compound is summarized below.

In Vitro Activity

| Assay Type | Parameter | Value | Species | Notes | Source |

| Cell-free PCSK9 Inhibition | IC50 | 13.4 μM | Not specified | Measures direct inhibition of PCSK9 activity. | [1][2] |

| Cell-based PCSK9 Inhibition | IC50 | >20 μM | Not specified | Measures inhibition of PCSK9 in a cellular context. | [1] |

In Vitro Metabolism

| System | Parameter | Value | Notes | Source |

| Human Enterocytes | CLint | <82.9 μL/min/mg | Intrinsic clearance. | [1] |

| Human Hepatocytes | CLint | 97.6 μL/min/mg | Intrinsic clearance. | [1] |

In Vivo Efficacy

| Animal Model | Dose | Route of Administration | Effect | Time Point | Source |

| Humanized PCSK9 Mouse | 500 mg/kg | Oral (single dose) | 72% reduction in plasma PCSK9 levels | 4 hours post-dose | [1] |

Signaling Pathway and Mechanism of Action

This compound inhibits PCSK9, a protein that plays a crucial role in regulating LDL-C levels. The binding of PCSK9 to the LDL receptor (LDLR) on the surface of hepatocytes leads to the degradation of the LDLR.[3][4] By inhibiting PCSK9, PF-06815345 prevents LDLR degradation, leading to an increased number of LDLRs on the cell surface. This, in turn, enhances the clearance of LDL-C from the bloodstream.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain. However, based on cited literature and general practices in the field, representative methodologies are described below.

Chemical Synthesis of PF-06815345

The synthesis of PF-06815345 is detailed in "Overcoming the Challenges of Making a Single Enantiomer N-1 Substituted Tetrazole Prodrug Using a Tin-Mediated Alkylation and Enzymatic Resolution" by Akin A, et al. The key final step involves a Suzuki-Miyaura coupling.

Representative Suzuki-Miyaura Coupling Protocol:

-

Reactants and Reagents: Aryl halide precursor, boronic acid or ester partner, palladium catalyst (e.g., Pd(dppf)Cl2), a base (e.g., K2CO3), and a suitable solvent system (e.g., 1,4-dioxane and water).

-

Reaction Setup: The reactants, catalyst, and base are combined in the solvent system under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a defined period until the reaction is complete, as monitored by techniques like HPLC or TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography to yield the final compound.

In Vitro PCSK9 Inhibition Assay (General Protocol)

A common method to determine the in vitro inhibitory activity of a compound against PCSK9 is a cell-free biochemical assay.

-

Materials: Recombinant human PCSK9 protein, a labeled substrate (e.g., a fluorescently tagged peptide derived from the LDL receptor), and the test compound (PF-06815345).

-

Assay Procedure: The test compound is serially diluted and incubated with recombinant PCSK9 in a microplate.

-

Reaction Initiation: The labeled substrate is added to initiate the binding reaction.

-

Detection: After a set incubation period, the amount of bound substrate is quantified using a suitable detection method, such as fluorescence polarization or FRET.

-

Data Analysis: The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of PCSK9 binding to its substrate, is calculated from the dose-response curve.

In Vivo Efficacy Study in a Humanized PCSK9 Mouse Model (General Protocol)

To evaluate the in vivo efficacy of a PCSK9 inhibitor, a transgenic mouse model expressing human PCSK9 is often used.

-

Animal Model: Male or female mice transgenic for human PCSK9.

-

Acclimatization: Animals are acclimated to the housing conditions for a specified period before the study begins.

-

Dosing: this compound is formulated in a suitable vehicle and administered orally to the mice at various dose levels. A control group receives the vehicle only.

-

Sample Collection: Blood samples are collected at predetermined time points after dosing (e.g., 0, 2, 4, 8, 24 hours).

-

Biomarker Analysis: Plasma levels of PCSK9 are measured using an ELISA kit. LDL-C levels can also be quantified using standard enzymatic assays.

-

Data Analysis: The percentage reduction in plasma PCSK9 and LDL-C levels is calculated for each dose group relative to the vehicle control group.

Conclusion

This compound is a potent, orally active small molecule inhibitor of PCSK9. The available preclinical data, though limited, demonstrates its ability to inhibit PCSK9 in vitro and reduce plasma PCSK9 levels in a relevant animal model. The well-documented synthetic route provides a clear path for its chemical synthesis. While the discontinuation of its clinical development has resulted in a scarcity of comprehensive public preclinical data, the information presented in this whitepaper provides a valuable summary for researchers and drug development professionals interested in the field of small molecule PCSK9 inhibitors. Further research would be necessary to fully elucidate its preclinical pharmacodynamic, pharmacokinetic, and toxicological profile.

References

- 1. Efficacy of a novel PCSK9 inhibitory peptide alone and with evinacumab in a mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of a novel PCSK9 inhibitory peptide alone and with evinacumab in a mouse model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Patents [ised-isde.canada.ca]

- 4. researchgate.net [researchgate.net]

- 5. PF-06815345 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Intellectual property databases - Canada.ca [canada.ca]

PF-06815345 Hydrochloride: A Technical Overview of Pharmacokinetic and Metabolic Investigations

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The Phase 1 clinical trial for PF-06815345 hydrochloride (NCT02654899) was terminated due to a strategic business decision and not for safety or efficacy concerns.[1] Consequently, there is a lack of publicly available clinical or preclinical pharmacokinetic and metabolism data for this compound. This guide provides a comprehensive overview of the planned investigations based on the available clinical trial protocol and general knowledge of PCSK9 inhibitors.

Introduction

This compound is an orally active, potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[2][3] By inhibiting PCSK9, PF-06815345 was developed to increase the number of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, thereby enhancing the clearance of LDL cholesterol (LDL-C) from the circulation. This document outlines the proposed pharmacokinetic and metabolic studies for this compound, providing a framework for understanding its intended clinical development.

Mechanism of Action: PCSK9 Inhibition

This compound was designed to disrupt the interaction between PCSK9 and the LDL receptor (LDLR). Under normal physiological conditions, PCSK9 binds to the LDLR on the surface of hepatocytes, targeting the receptor for lysosomal degradation. This process reduces the number of available LDLRs to clear circulating LDL-C. By inhibiting this interaction, PF-06815345 would theoretically lead to increased recycling of the LDLR to the hepatocyte surface, resulting in lower plasma LDL-C levels.

Planned Pharmacokinetic and Metabolism Studies

The planned Phase 1 clinical trial for this compound (NCT02654899) was a randomized, double-blind, placebo-controlled study in healthy adult subjects.[1] The primary objective was to assess the safety, tolerability, and pharmacokinetics of single escalating oral doses.[1] The study also intended to characterize the pharmacokinetics of two different formulations and the effect of food.[1]

In Vivo Pharmacokinetics

The clinical trial protocol outlined the collection of several key pharmacokinetic parameters for both PF-06815345 and its metabolite, PF-06811701.[1] While the actual data was not generated due to trial termination, the intended measurements provide insight into the compound's expected characterization.

Table 1: Planned In Vivo Pharmacokinetic Parameters for PF-06815345 and its Metabolite (PF-06811701)

| Parameter | Description | Significance |

| Cmax | Maximum observed plasma concentration | Indicates the rate of absorption. |

| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Represents the total drug exposure over a finite time. |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | Represents the total drug exposure after a single dose. |

| t1/2 | Elimination half-life | Determines the time it takes for the plasma concentration to reduce by half. |

| Vz/F | Apparent volume of distribution | Indicates the extent of drug distribution into the tissues. |

| CL/F | Apparent total clearance of the drug from plasma | Measures the body's efficiency in eliminating the drug. |

Metabolism

The clinical trial protocol explicitly included the monitoring of a metabolite, PF-06811701.[1] This indicates that in preclinical studies, this was likely identified as a significant human metabolite. The planned assessment of its pharmacokinetic profile suggests its potential contribution to the overall pharmacological effect or safety profile of PF-06815345.

In the absence of specific data for PF-06815345, typical in vitro metabolism studies would have been conducted to identify the metabolic pathways and the enzymes responsible for its biotransformation.

Table 2: Typical In Vitro Metabolism Assays

| Assay | Purpose |

| Metabolic Stability in Liver Microsomes | To determine the intrinsic clearance and identify the primary cytochrome P450 (CYP) enzymes involved in metabolism. |

| Metabolic Stability in Hepatocytes | To provide a more complete picture of metabolism, including both Phase I (e.g., CYP-mediated) and Phase II (e.g., glucuronidation) reactions. |

| CYP Inhibition Assay | To assess the potential of PF-06815345 to inhibit major CYP enzymes, which could lead to drug-drug interactions. |

| Metabolite Identification | To characterize the chemical structures of metabolites formed in various in vitro systems. |

Experimental Protocols (General Overview)

While specific protocols for PF-06815345 are not available, the following represents a generalized workflow for the type of in vivo pharmacokinetic studies that were planned.

In Vivo Pharmacokinetic Study Protocol (Illustrative)

-

Subject Recruitment: Healthy male and non-childbearing female subjects, aged 18-55 years, with a BMI between 17.5 and 30.5 kg/m ², would have been enrolled after providing informed consent.[1]

-

Study Design: A randomized, single-blind, placebo-controlled, single ascending dose design would have been employed.

-

Dosing: Subjects would have received a single oral dose of this compound or a matching placebo.

-

Blood Sampling: Blood samples would have been collected at pre-specified time points before and after dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Bioanalysis: Plasma concentrations of PF-06815345 and its metabolite, PF-06811701, would have been determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data would have been analyzed using non-compartmental methods to determine the pharmacokinetic parameters listed in Table 1.

In Vitro Metabolism Protocol (Illustrative)

-

Incubation: PF-06815345 would be incubated with human liver microsomes or cryopreserved human hepatocytes in the presence of appropriate cofactors (e.g., NADPH for CYP-mediated metabolism).

-

Time Points: Aliquots would be removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Sample Preparation: The reactions would be quenched, and the samples processed for analysis.

-

Analysis: The disappearance of the parent compound and the formation of metabolites would be monitored by LC-MS/MS.

-

Data Analysis: The rate of disappearance of PF-06815345 would be used to calculate the intrinsic clearance. Metabolite structures would be elucidated using high-resolution mass spectrometry.

Conclusion

Although the clinical development of this compound was discontinued, the planned studies outlined in the Phase 1 clinical trial protocol provide a clear roadmap of the intended pharmacokinetic and metabolic characterization of this oral PCSK9 inhibitor. The focus on both the parent compound and its metabolite, PF-06811701, underscores the importance of understanding the complete disposition of a drug candidate. The information presented here, based on the available public records, serves as a valuable technical guide for researchers and scientists in the field of drug development.

References

Navigating the Path to Oral Delivery: A Technical Guide to the Bioavailability Assessment of PF-06815345 Hydrochloride, an Oral PCSK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential studies required to evaluate the oral bioavailability of the investigational drug PF-06815345 hydrochloride, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). While specific quantitative data for PF-06815345 remains largely proprietary due to the discontinuation of its clinical development for strategic business reasons, this document outlines the standard experimental methodologies and presents illustrative data to guide researchers in the development of similar oral protein-protein interaction inhibitors.

Introduction: The Quest for an Oral PCSK9 Inhibitor

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL-cholesterol (LDL-C) from the bloodstream, a major risk factor for atherosclerotic cardiovascular disease. The advent of injectable monoclonal antibodies that inhibit PCSK9 has revolutionized lipid-lowering therapy. However, the development of orally active small molecule inhibitors like PF-06815345 represents a significant leap forward in improving patient convenience and accessibility.

The primary challenge for any oral medication is achieving sufficient oral bioavailability, which is the fraction of an administered dose that reaches the systemic circulation unchanged. This guide will delve into the critical studies that form the foundation of an oral bioavailability assessment.

Mechanism of Action: The PCSK9-LDLR Signaling Pathway

Understanding the mechanism of action is crucial for designing relevant pharmacodynamic assessments that complement pharmacokinetic studies. PF-06815345, as a PCSK9 inhibitor, disrupts the interaction between PCSK9 and the LDLR.

Experimental Protocols for Oral Bioavailability Studies

The assessment of oral bioavailability involves a series of in vitro and in vivo experiments designed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

In Vitro Permeability and Metabolism Assays

Initial screening often involves cell-based assays to predict intestinal permeability and metabolic stability.

Caco-2 Permeability Assay:

-

Objective: To assess the potential for intestinal absorption of PF-06815345.

-

Methodology:

-

Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated monolayer that mimics the intestinal epithelium.

-

The integrity of the cell monolayer is verified using a marker compound like Lucifer Yellow.

-

This compound is added to the apical (AP) side (representing the intestinal lumen) and the concentration of the compound that permeates to the basolateral (BL) side (representing the bloodstream) is measured over time.

-

To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).

-

Samples are analyzed by LC-MS/MS to determine the apparent permeability coefficient (Papp).

-

Metabolic Stability in Liver Microsomes:

-

Objective: To evaluate the susceptibility of PF-06815345 to first-pass metabolism in the liver.

-

Methodology:

-

This compound is incubated with human or rodent liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes).

-

Aliquots are taken at various time points and the reaction is quenched.

-

The concentration of the parent compound remaining is quantified by LC-MS/MS.

-

The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

-

Preclinical In Vivo Pharmacokinetic Studies

Animal models are essential for determining the oral bioavailability and other pharmacokinetic parameters in a living system. Rodent models, such as rats or mice, are commonly used in early-stage development.

Oral Bioavailability Study in Rats (Illustrative Protocol):

-

Objective: To determine the absolute oral bioavailability of this compound.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Group Allocation:

-

Group 1 (Intravenous, IV): Receives this compound as a single bolus injection (e.g., 1 mg/kg) to serve as the 100% bioavailable reference.

-

Group 2 (Oral, PO): Receives this compound by oral gavage (e.g., 10 mg/kg).

-

-

Blood Sampling: Serial blood samples are collected from a cannulated vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of PF-06815345 are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

-

Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

-

Data Presentation: Illustrative Pharmacokinetic Data

While specific data for PF-06815345 is not publicly available, the following tables present a typical format for summarizing the results from the described studies.

Table 1: Illustrative In Vitro ADME Properties of a Hypothetical Oral PCSK9 Inhibitor

| Parameter | Assay | Result | Interpretation |

| Permeability | Caco-2 | Papp (A→B): 15 x 10⁻⁶ cm/s | High Permeability |

| Efflux Ratio (B→A / A→B): < 2 | Low Efflux | ||

| Metabolic Stability | Human Liver Microsomes | t½: > 60 min | Low Clearance |

| CLint: < 10 µL/min/mg protein | Low Clearance |

Table 2: Illustrative In Vivo Pharmacokinetic Parameters in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 500 | 800 |

| Tmax (h) | 0.25 | 2 |

| AUC₀-t (ngh/mL) | 1200 | 4800 |

| AUC₀-∞ (ngh/mL) | 1250 | 5000 |

| t½ (h) | 4 | 6 |

| CL (L/h/kg) | 0.8 | - |

| Vd (L/kg) | 4.6 | - |

| F (%) | - | 40% |

Conclusion

The evaluation of oral bioavailability is a cornerstone of the preclinical development of small molecule drugs like this compound. A comprehensive assessment, combining in vitro permeability and metabolism studies with in vivo pharmacokinetic profiling, provides the critical data needed to predict human pharmacokinetics and to make informed decisions on candidate progression. While the development of PF-06815345 was halted, the methodologies outlined in this guide remain the gold standard for the development of the next generation of oral therapies targeting PCSK9 and other challenging protein-protein interactions.

An In-depth Technical Guide on the Core Safety and Toxicology Profile of PF-06815345 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a comprehensive overview based on publicly available data. Detailed proprietary preclinical toxicology data for PF-06815345 hydrochloride is not publicly accessible due to the discontinuation of its clinical development.

Executive Summary

This compound is a small molecule, orally active inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). Developed by Pfizer, it was investigated for its potential in lowering low-density lipoprotein cholesterol (LDL-C). A Phase 1 clinical trial (NCT02654899) was initiated to evaluate its safety, tolerability, and pharmacokinetics in healthy adults. However, the development of this compound was discontinued. Public records indicate this was a strategic business decision and not due to safety or efficacy concerns. This guide synthesizes the available information on the safety and toxicology profile of this compound, contextualized within the standard preclinical safety evaluation framework for investigational new drugs.

Introduction to this compound

This compound represents an effort to create an oral alternative to the injectable monoclonal antibody PCSK9 inhibitors. By inhibiting PCSK9, the drug aims to increase the number of LDL receptors on hepatocytes, thereby enhancing the clearance of LDL-C from the circulation. This mechanism is a well-established pathway for cholesterol reduction.

Mechanism of Action Signaling Pathway

The following diagram illustrates the established signaling pathway of PCSK9 and the intended point of intervention for an inhibitor like PF-06815345.

Figure 1: PCSK9 Inhibition Pathway.

Preclinical Safety and Toxicology Profile (Inferred)

While specific preclinical toxicology reports for PF-06815345 are not public, a standard battery of tests would have been required by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) before the initiation of the Phase 1 clinical trial. The following sections outline the likely scope of this preclinical safety assessment.

General Toxicology Studies

Repeat-dose toxicity studies in at least two species (one rodent and one non-rodent) are a standard requirement. These studies are designed to identify potential target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Table 1: Hypothetical Summary of General Toxicology Study Design

| Study Type | Species | Route of Administration | Duration | Key Endpoints |

| Single-Dose Toxicity | Rat, Dog | Oral | Single Dose | Clinical signs, mortality, gross pathology |

| Repeat-Dose Toxicity | Rat | Oral | 28 days | Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology |

| Repeat-Dose Toxicity | Dog | Oral | 28 days | Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology |

Safety Pharmacology

Safety pharmacology studies are conducted to assess the effects of a drug candidate on vital functions.

Table 2: Standard Safety Pharmacology Core Battery

| System | Assay Type | Key Parameters Evaluated |

| Central Nervous System | Irwin test or similar functional observational battery in rodents | Behavioral changes, effects on motor coordination and consciousness |

| Cardiovascular System | In vivo telemetry in a non-rodent species (e.g., dog) | Blood pressure, heart rate, electrocardiogram (ECG) parameters (including QT interval) |

| Respiratory System | Whole-body plethysmography in rodents | Respiratory rate, tidal volume, minute volume |

Genotoxicity

A standard battery of in vitro and in vivo tests is required to assess the potential for a compound to cause genetic damage.

Table 3: Standard Genotoxicity Assay Panel

| Assay Type | System | Purpose |

| Bacterial Reverse Mutation Assay (Ames test) | In vitro (bacterial) | To detect gene mutations |

| Chromosomal Aberration Assay | In vitro (mammalian cells) | To detect chromosomal damage |

| In vivo Micronucleus Test | In vivo (rodent hematopoietic cells) | To detect chromosomal damage in a whole animal system |

Experimental Protocols (Generalized)

Detailed experimental protocols for PF-06815345 are proprietary. The following represents a generalized workflow for a key preclinical toxicology study based on regulatory guidelines.

28-Day Repeat-Dose Oral Toxicity Study in Rodents (Example Workflow)

This workflow outlines the typical steps in a sub-chronic toxicity study.

Figure 2: Generalized 28-Day Toxicity Study Workflow.

Clinical Safety (Phase 1)

The Phase 1 study (NCT02654899) was a randomized, double-blind, placebo-controlled, single-dose escalation study in healthy adult subjects. The primary objectives were to assess the safety and tolerability of PF-06815345. While specific adverse event data from this terminated trial are not publicly available, the stated reason for discontinuation being non-safety related suggests that no major safety signals were identified that would have independently led to the termination of the program.

Conclusion

This compound was an investigational oral PCSK9 inhibitor whose clinical development was halted for strategic reasons unrelated to safety. Based on standard regulatory requirements for investigational new drugs, it would have undergone a comprehensive preclinical safety and toxicology evaluation, including general toxicology, safety pharmacology, and genotoxicity studies. The absence of publicly available data from these studies precludes a detailed quantitative assessment. However, the progression to a Phase 1 clinical trial and the official reason for its termination suggest that the preclinical safety profile was likely acceptable for initial human studies. Future research in the area of oral PCSK9 inhibitors will build upon the foundational work of compounds like PF-06815345.

Methodological & Application

Application Notes and Protocols for In Vitro Assay of IRAK4 Inhibitors

Introduction

This document provides detailed application notes and protocols for the in vitro assessment of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. While the initial query specified PF-06815345 hydrochloride, publicly available information identifies this compound as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) with a reported IC50 of 13.4 μM.[1] Given the detailed request for signaling pathway diagrams and specific in vitro kinase assay protocols, it is likely that the intended target of interest was a kinase, such as IRAK4. Pfizer has developed well-characterized IRAK4 inhibitors, such as PF-06650833.[2][3] Therefore, this document will focus on the in vitro assays relevant to the characterization of IRAK4 inhibitors.

IRAK4 is a critical kinase in the innate immune signaling pathway, acting downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[4] It possesses a dual function as both a kinase and a scaffolding protein, making it a significant therapeutic target for a variety of inflammatory diseases and cancers.[4] Upon activation, IRAK4 phosphorylates IRAK1, which initiates downstream signaling cascades leading to the activation of NF-κB and MAPK pathways, ultimately resulting in the production of pro-inflammatory cytokines.[4][5]

These application notes provide an overview and detailed protocols for key in vitro assays used to characterize and quantify the activity of IRAK4 inhibitors.

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.

Quantitative Data Summary

The following table summarizes inhibitory activities of representative IRAK4 inhibitors from various in vitro assays.

| Compound | Assay Type | Target/Cell Line | Endpoint | IC50/DC50 | Reference |

| PF-06650833 | Biochemical Kinase Assay | IRAK4 | Inhibition of kinase activity | Potent inhibitor | [2][3] |

| KT-474 (PROTAC) | Cell-based Degradation Assay | THP-1 cells | IRAK4 Degradation | 0.88 nM (DC50) | [2] |

| KT-474 (PROTAC) | Cell-based Functional Assay | Human PBMCs | LPS/R848-driven IL-6 production | Inhibition | [2] |

| IRAK1/4 inhibitor | Biochemical Kinase Assay | IRAK4 | Inhibition of kinase activity | Potent inhibitor | [6] |

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available IRAK4 kinase assay kits and is designed to measure the kinase activity of purified recombinant IRAK4 by quantifying the amount of ADP produced.[7][8]

Materials:

-

Recombinant IRAK4 enzyme

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9]

-

This compound (or other test inhibitors) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Workflow Diagram:

Procedure:

-

Reagent Preparation:

-

Prepare a 1x Kinase Assay Buffer.

-

Thaw IRAK4 enzyme on ice and dilute to the desired concentration in 1x Kinase Assay Buffer.

-

Prepare a solution containing the substrate (e.g., Myelin Basic Protein) and ATP in 1x Kinase Assay Buffer.

-

Prepare serial dilutions of this compound or other test inhibitors in 100% DMSO. Then, create intermediate dilutions in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[7]

-

-

Assay Protocol:

-

Add 2.5 µL of the diluted test inhibitor or DMSO (for positive and negative controls) to the wells of a white assay plate.

-

Add 10 µL of diluted IRAK4 enzyme to the "Positive Control" and "Test Inhibitor" wells. For the "Negative Control" (no enzyme) wells, add 10 µL of 1x Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 12.5 µL of the substrate/ATP mixture to all wells.

-

Incubate the plate at 30°C for 45 minutes.[8]

-

-

Detection:

-

Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 45 minutes.[8]

-

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.

-